N-(2,4-difluorophenyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Description
N-(2,4-difluorophenyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by multiple fluorinated aromatic substituents. Its structure includes:
- Position 1: A 4-fluorophenyl group attached to the pyrazole nitrogen.
- Position 3: A carboxamide moiety linked to a 2,4-difluorophenyl group.
- Position 4: A (4-fluorobenzyl)oxy substituent.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O2/c24-15-3-1-14(2-4-15)13-32-21-12-30(18-8-5-16(25)6-9-18)29-22(21)23(31)28-20-10-7-17(26)11-19(20)27/h1-12H,13H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRECSKYATRPKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure, which includes a pyrazole ring and multiple fluorinated aromatic substituents. Its molecular formula is C19H15F4N3O2, indicating the presence of fluorine atoms that may enhance its biological activity through increased lipophilicity and altered electronic properties.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study reported that certain pyrazolo[3,4-b]pyridines demonstrated IC50 values against CDK2 and CDK9 of 0.36 µM and 1.8 µM, respectively . Given the structural similarities, it is plausible that this compound may exhibit comparable inhibitory effects on CDKs.
Anti-inflammatory Activity
Compounds containing the pyrazole moiety have also been investigated for their anti-inflammatory properties. Studies have demonstrated that certain derivatives can inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models. The presence of fluorine atoms may enhance the binding affinity to inflammatory mediators, thereby increasing efficacy .
The proposed mechanism of action for similar compounds often involves the modulation of signaling pathways associated with cancer cell proliferation and survival. These compounds may act as inhibitors of key enzymes involved in tumor growth or as antagonists to receptors that promote inflammation and cancer progression.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that pyrazole derivatives inhibited the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations ranging from 1 µM to 10 µM.
- Animal Models : In vivo studies utilizing murine models have shown that administration of pyrazole derivatives led to reduced tumor size and improved survival rates compared to control groups. These findings support the potential therapeutic application of this compound in oncology.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related pyrazole-carboxamide derivatives:
Functional Group Impact on Pharmacological Properties
- In PC945, fluorination enhances antifungal activity by optimizing interactions with fungal CYP51A1 .
Benzyloxy vs. Chlorophenyl Groups :
- The 4-fluorobenzyloxy group in the target compound may improve solubility compared to AM-6545’s dichlorophenyl group, which contributes to peripheral restriction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
